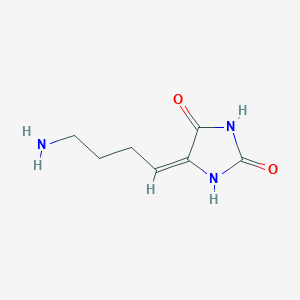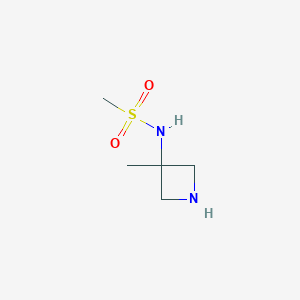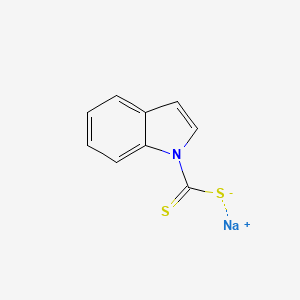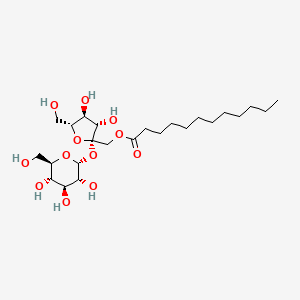![molecular formula C10H8Cl2N2O B12832494 2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12832494.png)
2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane. The reaction proceeds under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The benzimidazole ring can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the dichloroethanone moiety can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function. These interactions can disrupt cellular processes and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
- 1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl derivatives
Uniqueness
2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichloroethanone group enhances its reactivity and potential for forming covalent interactions with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C10H8Cl2N2O |
|---|---|
Molekulargewicht |
243.09 g/mol |
IUPAC-Name |
2,2-dichloro-1-(2-methylbenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C10H8Cl2N2O/c1-6-13-7-4-2-3-5-8(7)14(6)10(15)9(11)12/h2-5,9H,1H3 |
InChI-Schlüssel |
LWLUBBBLZLKJCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate](/img/structure/B12832438.png)



![2-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylethenamine](/img/structure/B12832463.png)
![Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro-](/img/structure/B12832482.png)


